4-Chloro-2-methylbenzo[h]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
61773-04-4 |
|---|---|
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-chloro-2-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-8-13(15)12-7-6-10-4-2-3-5-11(10)14(12)16-9/h2-8H,1H3 |
InChI Key |
QKNAHWOMKABMNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)Cl |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)Cl |
solubility |
0.5 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Chloro 2 Methylbenzo H Quinoline and Its Analogues
Direct Synthesis Routes to 4-Chloro-2-methylbenzo[h]quinoline
The primary and a well-established method for the direct synthesis of this compound begins with the reaction of 1-naphthylamine (B1663977) with ethyl acetoacetate. rsc.org This initial step is analogous to the Combes quinoline (B57606) synthesis, which is a classic method for forming the quinoline ring system. The resulting intermediate, 2-methylbenzo[h]quinolin-4-ol, is then subjected to chlorination, typically using a reagent like phosphorus oxychloride (POCl₃), to yield the target compound, this compound. rsc.orgrsc.org This two-step process provides a reliable and convenient route to this key synthetic intermediate.
A general representation of this synthesis is depicted below:
Scheme 1: Synthesis of this compound rsc.org
Image is a placeholder representation of the reaction and not from a direct source.Approaches for Derivatization from this compound
The presence of a reactive chlorine atom at the C-4 position makes this compound a versatile precursor for the synthesis of a wide array of more complex and functionally diverse heterocyclic compounds.
Synthesis of Dinaphthonaphthyridine Derivatives
A significant application of this compound is as a starting material for the synthesis of dinaphthonaphthyridine derivatives. rsc.orgrsc.org These complex molecules are constructed by first reacting this compound with 1-naphthylamine in the presence of a copper(I) iodide (CuI) catalyst to form the intermediate, 2-methyl-N-(naphthalen-1-yl)benzo[h]quinolin-4-amine. rsc.orgrsc.org This intermediate then undergoes a cyclization reaction with various aliphatic and aromatic carboxylic acids, catalyzed by polyphosphoric acid (PPA), to yield the final dinaphtho[1,2-b:1′,2′-h] Current time information in Bangalore, IN.researchgate.netnaphthyridine derivatives. rsc.orgrsc.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| This compound | 1-Naphthylamine | CuI, DMSO | 2-Methyl-N-(naphthalen-1-yl)benzo[h]quinolin-4-amine | rsc.orgrsc.org |
| 2-Methyl-N-(naphthalen-1-yl)benzo[h]quinolin-4-amine | Acetic Acid | PPA | 7-Methyldinaphtho[1,2-b:1′,2′-h] Current time information in Bangalore, IN.researchgate.netnaphthyridine | rsc.org |
| 2-Methyl-N-(naphthalen-1-yl)benzo[h]quinolin-4-amine | Benzoic Acid | PPA | 7-Phenyldinaphtho[1,2-b:1′,2′-h] Current time information in Bangalore, IN.researchgate.netnaphthyridine | rsc.org |
Synthesis of Benzo[b]naphthonaphthyridine Isomers
The synthesis of benzo[b]naphthonaphthyridine isomers can be achieved starting from 4-chloro-2-methylquinolines, which are structurally related to the title compound. asianpubs.org The general strategy involves the reaction of a 4-chloro-2-methylquinoline (B1666326) with α-naphthylamine to yield a 4-(naphthalen-1-ylamino)-2-methylquinoline intermediate. asianpubs.org Subsequent cyclization of this intermediate under Vilsmeier conditions (using a mixture of phosphorus oxychloride and dimethylformamide) affords the benzo[b]naphtho[f] Current time information in Bangalore, IN.researchgate.net-naphthyridine skeleton. asianpubs.org While this specific example starts with a quinoline, the principle can be extended to the benzo[h]quinoline (B1196314) series.
A one-pot synthesis of 9-chloro-6-methyl-7-phenyldibenzo[b,h] Current time information in Bangalore, IN.researchgate.netnaphthyridines from 4-chloro-2-methylquinolines has also been reported, although an alternative two-step process via the corresponding 4-anilinoquinoline intermediate provided improved yields. researchgate.net
Functionalization through Amination Reactions
The chlorine atom at the 4-position of this compound is susceptible to nucleophilic substitution, particularly with amines. This amination reaction is a common and effective method for introducing a variety of substituents at this position. researchgate.netresearchgate.net The reaction is often catalyzed by copper(I) iodide (CuI), which facilitates the C-N bond formation between the benzo[h]quinoline core and an amine. researchgate.netresearchgate.net This method has been used to synthesize a range of N-substituted benzo[h]quinolin-4-amines, including those derived from carbazole (B46965). researchgate.netresearchgate.netuss.cl
| Substrate | Amine | Catalyst | Product | Reference |
| This compound | 3-Amino-9-ethylcarbazole | CuI | N-(9-Ethyl-9H-carbazol-3-yl)-2-methylbenzo[h]quinolin-4-amine | researchgate.netuss.cl |
| This compound | p-Toluidine | Neat | N-(p-Tolyl)-2-methylbenzo[h]quinolin-4-amine | semanticscholar.org |
| This compound | p-Chloroaniline | Neat | N-(4-Chlorophenyl)-2-methylbenzo[h]quinolin-4-amine | semanticscholar.org |
Cyclization Reactions for Fused Heterocycles
The derivatized benzo[h]quinolines, particularly the 4-amino derivatives, serve as excellent precursors for the construction of fused heterocyclic systems through cyclization reactions. For instance, the previously synthesized N-aryl-2-methylbenzo[h]quinolin-4-amines can undergo intramolecular cyclization in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form benzo[h]naphtho[1,2-b] Current time information in Bangalore, IN.researchgate.netnaphthyridines. semanticscholar.org The choice of the carboxylic acid used in the cyclization step determines the substituent at the C-7 position of the final product. semanticscholar.org
Eaton's reagent has been presented as an effective alternative to PPA for catalyzing such cyclization reactions, leading to the formation of linear and angular naphtho[h]carbazol Current time information in Bangalore, IN.researchgate.netnaphthyridines in high yields. uss.cl
General Synthetic Principles Applicable to Benzo[h]quinolines
The synthesis of the broader class of benzo[h]quinolines is not limited to the specific routes for the 4-chloro-2-methyl derivative. Several general synthetic principles have been developed for constructing this important heterocyclic scaffold.
One-pot synthesis methodologies are particularly attractive for their efficiency. For example, a base-catalyzed 1,4-addition/intramolecular annulation cascade reaction between benzonitriles and diynones has been developed for the synthesis of functionalized benzo[h]quinolines. nih.gov This method allows for the formation of multiple C-C and C-N bonds in a single step. nih.gov Another one-pot approach involves the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethylbenzonitrile using sodamide as a base. govtcollegebalrampur.ac.in
Other established methods for synthesizing quinolines and their fused analogues, which can be adapted for benzo[h]quinolines, include the Skraup and Doebner–von Miller syntheses, Friedländer condensation, and Diels-Alder reactions. govtcollegebalrampur.ac.in Modern approaches also utilize metal-catalyzed inter- and intramolecular cyclizations. govtcollegebalrampur.ac.in
A novel approach involves the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to create precursors for 2,3,4-trisubstituted benzo[h]quinolines. mdpi.comnih.govnih.gov These precursors can then undergo a single-step reaction with naphthalen-1-amine to form the benzo[h]quinoline ring system. mdpi.comnih.govnih.gov
Visible light-promoted intramolecular ortho-cyclization of 2-aryl-3-(organylethynyl)pyridines, catalyzed by indium chloride, offers a green and efficient route to 5-chalcogenyl-benzo[h]quinolines. rsc.org
Friedländer Condensation and its Variants
The Friedländer synthesis is a fundamental and widely utilized method for the construction of quinoline and its polycyclic analogues, including benzo[h]quinolines. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, in the presence of an acid or base catalyst. organic-chemistry.orgjk-sci.com The classical approach involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org
A direct application for benzo[h]quinoline synthesis is the condensation of 1-amino-2-naphthalenecarbaldehyde with various acetylaromatics. exlibrisgroup.comacs.org This reaction directly yields the corresponding 2-substituted benzo[h]quinoline derivatives. The versatility of the Friedländer synthesis is further enhanced by the use of various catalytic systems that can improve yields and reaction conditions. A one-pot, solvent-free modified Friedländer hetero-annulation has been reported for the synthesis of chloro-substituted benzoquinoline-carbazole derivatives, employing phosphorus oxychloride (POCl₃) as the reagent. scispace.com
The selection of the catalyst can significantly influence the efficiency of the Friedländer synthesis. Several catalysts have been reported to effectively promote this reaction under various conditions, including conventional heating and microwave irradiation.
| Catalyst | Reaction Conditions | Reference |
| p-Toluene sulphonic acid | Solvent-free, microwave irradiation or conventional heating | organic-chemistry.org |
| Iodine | Not specified | organic-chemistry.org |
| Neodymium(III) nitrate (B79036) hexahydrate | Not specified | organic-chemistry.org |
| Silver phosphotungstate | Not specified | organic-chemistry.org |
| Nafion | Microwave irradiation | organic-chemistry.org |
| Trifluoroacetic acid | Not specified | wikipedia.org |
| Lewis acids | Not specified | wikipedia.org |
| Base (e.g., sodium hydroxide, pyridine) | Reflux (80-120 °C) | jk-sci.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of complex heterocyclic systems like benzo[h]quinolines. rsc.org These reactions are highly atom-economical and often allow for the rapid construction of molecular diversity. rsc.org
Several MCR strategies have been developed for the synthesis of benzo[h]quinoline analogues. For instance, a three-component reaction of α,β-unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, and 5-aminopyrazoles under liquid-assisted grinding conditions yields styryl-linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones. rsc.org Another established multicomponent domino reaction provides a rapid and regioselective route to highly functionalized benzo[h]pyrazolo[3,4-b]quinolines from readily available substrates under microwave irradiation. rsc.org
A notable example is the one-pot, solvent-free imino-Diels-Alder reaction for the construction of benzo[h]quinoline derivatives. This reaction utilizes 1-naphthylamine, various aldehydes, and electron-deficient terminal alkynes in the presence of an indium(III) triflate (In(OTf)₃) catalyst under microwave conditions. thieme-connect.com Furthermore, one-pot three-component and four-component reactions have been successfully employed in the synthesis of benzo[h]pyrano[2,3-b]quinoline derivatives. researchgate.netbohrium.com
| Reaction Type | Reactants | Product Type | Reference |
| Three-component grinding | α,β-Unsaturated aldehydes, 2-hydroxy-1,4-naphthoquinone, 5-aminopyrazoles | Styryl linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones | rsc.org |
| Three-component domino | Not specified | Functionalized benzo[h]pyrazolo[3,4-b]quinolines | rsc.org |
| Three-component imino-Diels-Alder | 1-Naphthylamine, aldehydes, electron-deficient terminal alkynes | Benzo[h]quinoline derivatives | thieme-connect.com |
| Three-component reaction | 2-Chlorobenzo[h]quinoline-3-carbaldehyde, Wittig reagent, active methylene (B1212753) compounds | Benzo[h]pyrano[2,3-b]quinoline derivatives | researchgate.net |
| Four-component reaction | 2-Chloroquinoline-3-carbaldehydes, 1,3-cyclodione compounds, ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303) | 4H-pyrano[2,3-b]quinolones | bohrium.com |
Modified Classical Quinoline Syntheses (e.g., Skraup, Combes, Doebner)
Classical methods for quinoline synthesis, such as the Skraup, Combes, and Doebner reactions, have been modified to improve reaction conditions, yields, and to allow for the synthesis of a wider range of derivatives, including benzo[h]quinolines. rsc.org
The Skraup synthesis , which traditionally involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, has been adapted for benzo[h]quinoline synthesis. iipseries.org A modified Skraup synthesis utilizes 3-bis(methylthio)acrolein as an acrolein surrogate, which reacts with 1-naphthylamine to produce 2-(methylthio)benzo[h]quinoline in a highly regioselective manner. thieme-connect.com Another modification focuses on altering the reactant addition method, which has been found to reduce the characteristic violence of the Skraup reaction and significantly increase the product yield. researchgate.net
The Combes synthesis typically involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. wikipedia.org This method is used to prepare 2,4-substituted quinolines. iipseries.org A modification to this reaction involves the use of a mixture of polyphosphoric acid (PPA) and an alcohol as the dehydrating agent, which has proven more effective than the traditionally used concentrated sulfuric acid. wikipedia.org This modified approach has been used to investigate the synthesis of trifluoromethyl-substituted quinolines. wikipedia.org Benzo[g]quinoline derivatives can be synthesized from β-naphthylamine using the Combes method. iipseries.org
The Doebner reaction , a three-component coupling of an aniline, an aldehyde, and pyruvic acid, yields quinoline-4-carboxylic acids. iipseries.org A modified, eco-friendly Doebner hydrogen transfer strategy has been developed using p-toluenesulfonic acid (p-TSA) as a catalyst in a green solvent system of water and ethylene (B1197577) glycol, offering excellent conversion rates and shorter reaction times. tandfonline.com The Doebner-von Miller variation, which reacts anilines with α,β-unsaturated carbonyl compounds, has also been modified for use in continuous flow reactors, providing a rapid and green route to quinoline derivatives. rsc.org
| Classical Synthesis | Modification | Reactants | Product Type | Reference |
| Skraup | Use of 3-bis(methylthio)acrolein | 1-Naphthylamine, 3-bis(methylthio)acrolein | 2-(Methylthio)benzo[h]quinoline | thieme-connect.com |
| Combes | Use of PPA and alcohol | Substituted anilines, trifluoromethyl-β-diketones | Trifluoromethyl-quinolines | wikipedia.org |
| Doebner | p-TSA catalyst in green solvent | Aryl aldehyde, amine, pyruvate (B1213749) | 4-Quinoline carboxylic acid | tandfonline.com |
Knoevenagel Condensation and Michael Addition Sequences
A sequential combination of the Knoevenagel condensation and the Michael addition provides a versatile pathway for the synthesis of functionalized quinolines and their benzo-fused analogues. researchgate.netresearchcommons.org This strategy typically begins with the Knoevenagel condensation of an aldehyde with a compound containing an active methylene group, such as malononitrile. nih.gov The resulting product then undergoes a Michael addition with an amine, followed by intramolecular cyclization to form the quinoline ring. nih.gov
A notable application of this sequence is the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives. researchgate.nettandfonline.com This method involves the reaction of an aromatic aldehyde or amine with carbonyl compounds in the presence of a nanostructured titanium dioxide (TiO₂) photocatalyst under solvent-free microwave irradiation. researchgate.nettandfonline.com The process is characterized by being rapid and efficient. researchgate.net This sequence has also been utilized to prepare benzo[h]quinoline derivatives which were subsequently evaluated for their biological activities. researchcommons.org The initial step involves the Knoevenagel condensation, which is then followed by a Michael addition and subsequent cyclization reactions. researchcommons.org
| Reactants | Catalyst/Conditions | Product | Reference |
| Aromatic aldehyde/amine, carbonyl compounds | Nanostructured TiO₂, microwave, solvent-free | Carbonitrile quinolines/benzo[h]quinolines | researchgate.net, tandfonline.com |
| Not specified | Not specified | Benzo[h]quinoline derivatives | researchcommons.org |
| 2,3,4,9-Tetrahydrocarbazol-1-one, malononitrile, 9-ethyl-3-carbazolecarboxaldehyde | Not specified | Multifunctionalized carbazole (via Knoevenagel-Michael addition-cyclization) | scispace.com |
Catalytic Systems in Benzo[h]quinoline Synthesis and Derivatization
The development of catalytic systems has significantly advanced the synthesis and functionalization of benzo[h]quinolines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Copper-Catalyzed Processes
Copper catalysis has become a prominent and economical approach for the synthesis of quinolines and their derivatives due to the low cost and low toxicity of copper salts compared to other transition metals. researchgate.net Copper-catalyzed annulation reactions are powerful methods for constructing diverse nitrogen heterocycles. researchgate.net
A key application is the synthesis of 2-substituted benzo[h]quinolines through the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters. rsc.org This method demonstrates good functional group tolerance and provides access to a range of benzo[h]quinoline derivatives. The screening of various copper(I) and copper(II) salts has shown that copper(I) halides, particularly CuI and CuBr, are highly effective catalysts for such transformations. acs.org Copper-catalyzed domino reactions, involving sequential aldol reaction, C(aryl)-N bond formation, and elimination, have also been developed for the synthesis of quinoline derivatives from enaminones and 2-halobenzaldehydes. rsc.org
| Reaction Type | Reactants | Catalyst | Product | Reference |
| Intermolecular Cyclization | Anilines, terminal acetylene esters | CuBr | 2-Substituted benzo[h]quinolines | rsc.org |
| Domino Reaction | Enaminones, 2-bromo- or 2-iodobenzaldehydes | Copper catalyst | Quinoline derivatives | rsc.org |
| Tandem C-C/C-N Coupling | Enamino esters, ortho-halogenated aromatic carbonyls | Copper catalyst | Functionalized quinolines | researchgate.net |
| Decarboxylative Cascade Cyclization | Aryl aldehydes, anilines, acrylic acid | Copper catalyst | 2-Substituted quinolines | organic-chemistry.org |
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the synthesis and derivatization of benzo[h]quinolines is well-documented. cnr.itgovtcollegebalrampur.ac.in Palladium-catalyzed reactions often proceed with high selectivity and efficiency, enabling transformations that are otherwise challenging. scholaris.ca
One of the most significant applications is in C-H bond functionalization. Benzo[h]quinoline is frequently used as a directing group in palladium-catalyzed C-H activation reactions. nih.gov For example, the palladium-catalyzed reaction of benzo[h]quinoline with a hypervalent iodine reagent like PhI(OAc)₂ in the presence of an alcohol can be used to introduce alkoxy groups at specific positions on the benzo[h]quinoline core. nih.gov Furthermore, the direct chlorination of benzo[h]quinoline can be achieved using palladium catalysis, where a dinuclear palladium complex has been identified as the resting state of the catalyst. researchgate.net
In addition to derivatization, palladium catalysis is employed in the synthesis of the quinoline core itself. An oxidative cyclization of aryl allyl alcohols and anilines, catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂), provides a route to quinolines, including 2-phenylbenzo[g]quinoline, without the need for additional acids, bases, or ligands. rsc.orgscispace.com A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines also offers an efficient pathway to access quinoline structures. rsc.org
| Reaction Type | Substrate(s) | Catalyst/Reagents | Product Type | Reference |
| C-H Chlorination | Benzo[h]quinoline | Palladium catalyst | Chlorinated benzo[h]quinoline | researchgate.net |
| C-H Alkoxylation | Benzo[h]quinoline, alcohol | Pd catalyst, PhI(OAc)₂ | Alkoxy-benzo[h]quinoline | nih.gov |
| Oxidative Cyclization | Aryl allyl alcohols, anilines | Pd(OAc)₂ | Substituted quinolines/benzoquinolines | rsc.org, scispace.com |
| Cascade Reaction | o-Aminocinnamonitriles, arylhydrazines | PdCl₂/TfOH | Substituted quinolines | rsc.org |
Reactivity and Reaction Mechanisms of 4 Chloro 2 Methylbenzo H Quinoline
Nucleophilic Substitution Reactions at the C-4 Position
The chlorine atom at the C-4 position of the 4-chloro-2-methylbenzo[h]quinoline ring system is susceptible to displacement by various nucleophiles. This reactivity allows for the introduction of a diverse range of functional groups, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Hydrazinolysis Investigations
The reaction of 4-chloro-substituted quinolines and their analogues with hydrazine (B178648) hydrate (B1144303) is a common method to introduce a hydrazinyl group. Studies on related 4-chloroquinolin-2(1H)-ones have shown that these compounds can be converted to their corresponding 4-hydrazinyl derivatives by heating with hydrazine hydrate. mdpi.com For instance, the synthesis of 4-hydrazinylquinolin-2(1H)-ones has been achieved by refluxing the corresponding 4-chloro derivatives with hydrazine hydrate. mdpi.com In some cases, the hydrazinolysis of chloro-substituted heterocyclic compounds can lead to unexpected products. For example, the reaction of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole with hydrazine in the presence of air resulted in the formation of the 1-unsubstituted parent system through oxidative dehydrazination of the intermediate 1-hydrazino derivative. nih.gov However, when the reaction is carried out under an inert atmosphere, the 1-hydrazino intermediate can be isolated in high yield. nih.gov This highlights the importance of reaction conditions in determining the outcome of hydrazinolysis reactions. Benzo[h]quinoline (B1196314) derivatives can be synthesized from 1-naphthylamine (B1663977), substituted benzaldehydes, and methyl pyruvate (B1213749) via the Doebner-Miller reaction. sioc-journal.cn Subsequent reduction of the ester and oxidation yields the corresponding aldehyde, which can then be reacted with hydrazine salts to form benzo[h]quinolinium hydrazone compounds. sioc-journal.cn
Thiation Reactions
Thiation, the process of introducing a sulfur atom, can also be performed at the C-4 position. While direct thiation of quinolinones with reagents like Lawesson's reagent or phosphorus pentasulfide can result in low yields and a mixture of products, alternative methods have been explored. mdpi.comresearchgate.net A more facile approach involves the reaction of haloheteroarenes with thiourea (B124793). mdpi.comresearchgate.net For example, heating 4-chloro-8-methylquinolin-2(1H)-one with thiourea under fusion conditions yields 8-methyl-4-sulfanylquinolin-2(1H)-one. mdpi.com Similarly, reacting 2,4-dichloro-8-methylquinoline (B1596889) with thiourea in boiling ethanol (B145695) can produce 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com
Amination Reactions with Various Amines
The displacement of the C-4 chlorine with various amines is a widely studied reaction. Copper(I) iodide (CuI) has been recognized as an effective catalyst for the amination of aryl and heteroaryl halides, offering good selectivity. researchgate.net This method has been employed in the reaction of this compound with aminocarbazoles. researchgate.net The reaction proceeds through the oxidative addition of the chloroquinoline to CuI, forming an intermediate that then reacts with the amine. researchgate.net This approach has been utilized to synthesize functionalized naphthylamino carbazoles and, subsequently, new isomeric ellipticine (B1684216) derivatives. researchgate.net A systematic study has also described the CuI-catalyzed condensation reaction of 2,4-dichlorobenzo[h]quinoline with naphthalen-1-ylamine to produce mono- and di-substituted (naphthalen-1-yl)benzo[h]quinoline amines. researchgate.net
Azidation Reactions
The introduction of an azide (B81097) group at the C-4 position is another important transformation. The reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with sodium azide in N-methylpyrrolidone at room temperature successfully yields the corresponding 4-azido derivative. researchgate.net Similarly, azidation reactions on 4-chloro-8-methylquinolin-2(1H)-one have been carried out to produce 4-azido derivatives, which are useful synthetic intermediates. mdpi.comresearchgate.netdoaj.org In quinazoline (B50416) systems, the reaction of 2-chloro-4-sulfonylquinazolines with an azide nucleophile leads to the substitution of the sulfonyl group at the C4 position by the azide. nih.gov
Comparative Reactivity of Halogen Substituents in Benzoquinoline Systems
The reactivity of halogen substituents in nucleophilic substitution reactions is influenced by several factors, including the nature of the halogen, its position on the quinoline (B57606) ring, and the presence of other substituents. Generally, in nucleophilic aromatic substitution, the reactivity of halogens follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is often the breaking of the carbon-halogen bond. libretexts.org
Coordination Chemistry of Benzo[h]quinolines as Ligands
Benzo[h]quinoline and its derivatives are effective ligands in coordination chemistry, forming complexes with various transition metals. The nitrogen atom of the quinoline ring and, in some cases, a carbon atom from the benzo ring can coordinate to the metal center. For example, benzo[h]quinoline (bhqH) reacts with iridium(III) to form a dimeric complex, [Ir(bhq)2Cl]2, where the ligand coordinates through both the nitrogen and a carbon atom (C-10). oup.com This complex can then react with other ligands like tri-n-butylphosphine to yield monomeric complexes. oup.com
The steric and electronic properties of substituents on the benzo[h]quinoline scaffold significantly influence the structure and properties of the resulting metal complexes. Crowded copper(I) complexes involving benzo[h]quinoline have been synthesized, and their structures reveal significant π-stacking interactions between the ligands. figshare.comnih.gov These interactions can affect the coordination geometry and the photophysical properties of the complexes, such as their luminescence and excited-state lifetimes. nih.gov For instance, polymethylene-bridged bis(benzo[h]quinoline) ligands form copper(I) complexes with distorted coordination geometries where the benzo[h]quinoline rings of opposing ligands are π-stacked. nih.gov The length of the bridge influences the metal-to-ligand charge transfer (MLCT) absorption maximum. nih.gov Furthermore, benzo[h]quinoline derivatives have been used to create enantiopure tetradentate bis(iminoquinoline) ligands that form complexes with nickel(II). rsc.org The resulting complexes can exhibit various geometries, including distorted trigonal-bipyramidal and square-pyramidal, depending on the specific ligand and reaction conditions. rsc.org
Formation of Metal Complexes
This compound serves as a versatile ligand in coordination chemistry, readily forming complexes with a variety of transition metals. The nitrogen atom of the quinoline ring and the chloro substituent play significant roles in the coordination process, influencing the geometry and stability of the resulting metal complexes.
The synthesis of metal complexes often involves the reaction of this compound with a suitable metal salt in an appropriate solvent. For instance, the reaction with copper(I) iodide (CuI) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective method for producing annulated compounds. researchgate.net The proposed mechanism involves the oxidative addition of the chloro-substituted benzo[h]quinoline to the copper(I) center, followed by subsequent reaction steps to yield the final product. researchgate.net
Similarly, palladium(II) complexes of benzo[h]quinoline derivatives have been synthesized and studied for their catalytic activity. researchgate.net The reaction of [(bzq)Pd(OAc)]2 (where bzq = benzo[h]quinoline) with "CF3+" reagents leads to the formation of a monomeric Pd(IV) aquo complex, which is a key intermediate in C-H trifluoromethylation reactions. nih.gov Ruthenium and osmium complexes of benzo[h]quinoline ligands have also been prepared and characterized, demonstrating their potential as catalysts in transfer hydrogenation reactions. nih.govunito.it
The table below summarizes some of the metal complexes formed from benzo[h]quinoline derivatives and their potential applications.
| Metal | Ligand | Application |
| Copper | This compound | Synthesis of annulated compounds researchgate.net |
| Palladium | Benzo[h]quinoline | C-H trifluoromethylation nih.gov |
| Ruthenium | Benzo[h]quinoline | Transfer hydrogenation nih.govunito.it |
| Osmium | Benzo[h]quinoline | Transfer hydrogenation nih.gov |
| Iridium | Benzo[h]quinoline | Electroluminescent phosphors researchgate.net |
Mechanistic Studies of Organometallic Reactions Involving Benzo[h]quinoline Ligands (e.g., C-H Trifluoromethylation)
The benzo[h]quinoline scaffold has been instrumental in advancing the understanding of organometallic reaction mechanisms, particularly in the context of C-H bond activation and functionalization. One of the most significant areas of research has been the C-H trifluoromethylation of arenes and heteroarenes, where benzo[h]quinoline derivatives act as directing groups.
Mechanistic studies have revealed that the trifluoromethylation of benzo[h]quinoline can proceed through different pathways, depending on the reaction conditions and the nature of the trifluoromethylating agent. In one approach, a palladium-catalyzed process involves the formation of a cyclometalated Pd(II) intermediate, which then reacts with an electrophilic "CF3+" source. nih.govnih.gov This reaction proceeds through a Pd(IV) intermediate, which subsequently undergoes reductive elimination to form the C-CF3 bond and regenerate the Pd(II) catalyst. nih.govnih.gov
Another pathway involves the generation of a trifluoromethyl radical (CF3•), which can then add to the benzo[h]quinoline ring. nih.gov This radical-mediated process is often initiated by a photocatalyst or a chemical oxidant. d-nb.inforesearchgate.net The regioselectivity of the trifluoromethylation is influenced by the electronic properties of the benzo[h]quinoline ring and the reaction conditions.
The table below provides a comparison of the two main mechanistic pathways for the trifluoromethylation of benzo[h]quinoline.
| Feature | Palladium-Catalyzed | Radical-Mediated |
| Key Intermediate | Pd(IV) complex nih.govnih.gov | Trifluoromethyl radical (CF3•) nih.govresearchgate.net |
| Trifluoromethyl Source | Electrophilic "CF3+" reagents nih.govnih.gov | CF3SO2Na, CF3SO2Cl nih.govd-nb.info |
| Initiation | Oxidative addition to Pd(II) nih.gov | Photocatalyst or chemical oxidant d-nb.inforesearchgate.net |
| Regioselectivity | Directed by the quinoline nitrogen nih.gov | Influenced by electronic effects researchgate.net |
Cycloaddition and Heterocyclization Reactions Involving Benzo[h]quinoline Scaffolds
The benzo[h]quinoline framework is a valuable building block for the synthesis of more complex heterocyclic systems through cycloaddition and heterocyclization reactions. These reactions allow for the construction of novel polycyclic structures with diverse biological and photophysical properties.
One common approach is the [3+2] dipolar cycloaddition reaction, where an in situ generated ylide from a benzo[h]quinolinium salt reacts with a dipolarophile, such as an alkyne or an alkene. nih.govmdpi.com This method has been successfully employed to synthesize pyrrolo[1,2-a]benzo[h]quinolines and other fused heterocyclic systems. rsc.orgresearchgate.net The regioselectivity and stereoselectivity of these reactions are often high, leading to the formation of specific isomers. rsc.org
Heterocyclization reactions, on the other hand, involve the formation of a new heterocyclic ring fused to the benzo[h]quinoline core. These reactions can be achieved through various strategies, such as the reductive cyclization of nitro-compounds or the intramolecular cyclization of appropriately substituted benzo[h]quinoline derivatives. researchgate.netnih.gov For example, the reaction of this compound with o-amino aromatic carboxylic acids can lead to the formation of novel naphthyridine analogues. uniroma2.it
The table below showcases some of the heterocyclic systems synthesized from benzo[h]quinoline scaffolds and the corresponding reaction types.
| Reaction Type | Reactants | Product |
| [3+2] Dipolar Cycloaddition | Benzo[h]quinolinium ylide, Alkyne/Alkene | Pyrrolo[1,2-a]benzo[h]quinoline nih.govmdpi.comrsc.orgresearchgate.net |
| Reductive Heterocyclization | Nitro-substituted benzo[h]quinoline | Fused benzisoxazole/quinoline systems researchgate.net |
| Intramolecular Cyclization | Substituted benzo[h]quinoline | Naphthyridine analogues uniroma2.it |
| Condensation Reaction | 1-Naphthylamine, Malonic acid | Pyrano[3,2-c]quinoline nih.gov |
Computational and Theoretical Investigations
Electronic Structure and Property Calculations
The electronic characteristics of a molecule are fundamental to its reactivity and interactions. Computational methods allow for the detailed calculation of these properties, offering insights that are difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Applications in Predicting Molecular Behavior
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 4-Chloro-2-methylbenzo[h]quinoline, DFT calculations, specifically using methods like M06-2X with a 6-311+G(d,p) basis set, have been employed to determine optimized molecular geometries. uss.cl These calculations provide the most stable three-dimensional arrangement of the atoms, which is crucial for understanding how the molecule will interact with biological targets. uss.cl The calculated geometries from DFT can be compared with experimental data from X-ray crystallography to validate the computational model. uss.cl
Exploration of Electronic Properties for Reactivity Prediction
Key electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests higher reactivity. researchgate.netwuxiapptec.com For derivatives synthesized from this compound, analysis of these frontier molecular orbitals (FMOs) helps identify the molecule's chemically active sites. uss.clresearchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). beilstein-journals.orgwuxiapptec.comsemanticscholar.org For derivatives of this compound, MEP analysis has been used to identify these reactive zones, providing a visual guide to its potential chemical interactions. uss.cl
Table 1: Key Electronic Properties and Reactivity Descriptors
| Descriptor | Significance | Application to this compound Derivatives |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. researchgate.net | Used to predict nucleophilic character and reactivity towards electrophiles. nih.gov |
| LUMO Energy | Indicates electron-accepting ability. researchgate.net | Used to predict electrophilic character and reactivity towards nucleophiles. wuxiapptec.com |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. researchgate.net | A smaller gap suggests higher reactivity; used to compare the reactivity of different derivatives. uss.clnih.govresearchgate.net |
| MEP Map | Visualizes charge distribution and reactive sites. beilstein-journals.org | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecular surface. uss.cl |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques that predict how a ligand (like a derivative of this compound) might bind to the active site of a protein. These methods are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.
Ligand-Protein Interaction Analysis (e.g., Kinase Inhibitors, Enzyme Binding)
Derivatives of this compound have been investigated as potential inhibitors for several types of enzymes, including kinases and metalloproteinases. Molecular docking studies have been performed to simulate the interaction of these compounds with the binding sites of specific proteins.
For instance, novel isosteres of benzonaphthyridines derived from this compound have been docked against Matrix Metalloproteinase-1 (MMP-1) and Matrix Metalloproteinase-2 (MMP-2), enzymes implicated in cancer. uss.cl Similarly, carbazole-based naphtho naphthyridines synthesized from this precursor were docked into the binding site of phosphoinositide-dependent protein kinase 1 (PDK-1), another cancer-related target. uss.clresearchgate.net In other studies, benzo[h]quinoline (B1196314) derivatives have been docked with acetylcholinesterase (AChE), a key enzyme in the nervous system, to evaluate their potential as larvicides. nih.govnih.gov These analyses reveal the specific amino acid residues within the protein's active site that interact with the ligand.
Prediction of Binding Modes and Affinities
Docking simulations not only identify potential protein targets but also predict the specific orientation (binding mode) and the strength of the interaction (binding affinity or docking score). The predicted binding mode shows which parts of the ligand interact with the protein, for example, through hydrogen bonds, hydrophobic interactions, or pi-pi stacking.
For the derivatives of this compound, docking studies have successfully predicted their binding modes within the active sites of MMP-1, MMP-2, and PDK-1. uss.cluss.cl The results often show that the synthesized compounds have better docking scores and binding energies than known reference drugs, suggesting they could be potent inhibitors. uss.cl For example, docking of certain benzo[h]quinoline derivatives into the acetylcholinesterase active site revealed stable and strong interactions with key residues like Trp212 and Asp200. nih.gov The binding affinity is often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov
Table 2: Examples of Molecular Docking Studies on this compound Derivatives
| Derivative Class | Protein Target | Key Findings |
|---|---|---|
| Benzonaphthyridine Isosteres | MMP-1, MMP-2 | Showed potential to heal pancreatic cancer with better docking scores than reference compounds. uss.cl |
| Carbazole-based Naphtho Naphthyridines | PDK-1 | Demonstrated better docking scores and binding energies compared to reference drugs ARC-111 and Ellipticine (B1684216). uss.cl |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. SAR analysis describes how changes in the chemical structure of a compound affect its biological activity, while QSAR attempts to build a mathematical relationship between chemical structure and activity.
For benzo[h]quinoline derivatives, SAR analyses have been conducted to understand the impact of different substituents on their biological potency. nih.govnih.govmdpi.com For example, in a series of compounds tested for insecticidal activity, the specific structural modifications, particularly the inclusion of pyridazinone and benzoxazinone (B8607429) frameworks, were found to have a significant effect on potency. nih.gov Another SAR study on quinoline (B57606) derivatives as potential Alzheimer's disease treatments indicated that a 2-methyl group on the quinoline ring enhanced inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. arabjchem.org
QSAR studies on various quinoline derivatives have been performed to develop predictive models for their biological activities, such as antitubercular or anti-inflammatory effects. nih.govnih.gov These models use calculated molecular descriptors (like electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. For quinolinone-based compounds, QSAR models have suggested that descriptors like van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov Such models serve as a valuable guide for the rational design of new, more potent analogues based on the this compound scaffold. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Ellipticine |
| Pyridazinone |
| Benzoxazinone |
In Silico Pharmacokinetic and Pharmacodynamic Profiling
In silico methods are pivotal in modern drug discovery, offering a rapid and cost-effective means to predict the pharmacokinetic and pharmacodynamic profiles of novel chemical entities. For this compound, computational studies are instrumental in evaluating its potential as a therapeutic agent by assessing its drug-like characteristics and predicting its interactions with biological targets.
The "drug-likeness" of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug with respect to properties like absorption, distribution, metabolism, and excretion (ADME). These predictions are often guided by established rules such as Lipinski's Rule of Five.
Research on various quinoline derivatives has highlighted their potential as therapeutic agents, with many demonstrating favorable ADME profiles in computational models. nih.gov The molecular formula for this compound is C15H10ClN, and its molecular weight is approximately 239.7 g/mol . ontosight.ai In silico ADME profiling of similar quinoline-based compounds has shown that they generally exhibit high predicted human oral absorption. nih.gov Studies on related heterocyclic compounds, including quinoline derivatives, have utilized computational tools to establish that these molecules possess good oral drug-like properties, suggesting they are suitable for development as oral drug candidates. researchgate.netmdpi.com The evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for various quinoline analogues has indicated that they are often safe and possess drug-like characteristics.
A computational assessment of this compound and its derivatives often involves calculating key physicochemical properties. These parameters help in predicting the molecule's behavior in a biological system.
Table 1: Predicted Physicochemical Properties for Drug-Likeness Assessment of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | ~239.7 g/mol | < 500 Da |
| LogP (octanol-water partition coefficient) | Varies based on prediction tool | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 1 (the quinoline nitrogen) | < 10 |
This table presents predicted values based on the structure of this compound and general findings for similar compounds. Actual values may vary depending on the specific computational software and models used.
Computational pharmacodynamics involves predicting how a compound might interact with biological targets, such as proteins and enzymes, to exert a therapeutic effect. Molecular docking is a key technique used for this purpose, simulating the binding of a ligand to the active site of a target protein.
Derivatives of this compound have been the subject of molecular docking studies to explore their potential therapeutic applications. For instance, isosteres derived from this compound have been investigated as potential agents for treating pancreatic cancer through docking studies with Matrix Metalloproteinase-1 (MMP1) and Matrix Metalloproteinase-2 (MMP2) proteins. uss.cl Similarly, novel naphthyridines synthesized from this compound have been docked into the binding sites of phosphoinositide-dependent protein kinase 1 (PDK-1) receptors, showing better docking scores than reference drugs. uss.cl These studies suggest that the benzo[h]quinoline scaffold can be a promising framework for designing inhibitors of key signaling proteins. uss.clresearchgate.net
Other research has explored the docking of quinoline derivatives against various other targets, including Estrogen Receptor alpha, EGFR (Epidermal Growth Factor Receptor), and NADPH oxidase protein, indicating the broad potential of this class of compounds. nih.gov The quinoline core is recognized as a critical component for the activity of several therapeutic agents. nih.gov The presence of chlorine and methyl groups, as in this compound, can significantly influence the molecule's interaction with these biological targets, thereby affecting its efficacy and specificity. ontosight.ai
Table 2: Investigated Protein Targets for Quinoline Derivatives in Molecular Docking Studies
| Protein Target | Therapeutic Area | Reference |
| Phosphoinositide-dependent protein kinase 1 (PDK-1) | Cancer | uss.cl |
| Matrix Metalloproteinase-1 (MMP1) | Cancer | uss.cl |
| Matrix Metalloproteinase-2 (MMP2) | Cancer | uss.cl |
| Estrogen Receptor alpha (ERα) | Cancer | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |
| NADPH oxidase | Various | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Antiviral |
Photophysical Properties of Benzo H Quinoline Derivatives
Absorption and Emission Characteristics
The interaction of benzo[h]quinoline (B1196314) derivatives with light is characterized by their absorption of photons, leading to electronic excitation, and their subsequent relaxation through emission processes like fluorescence.
The UV-Vis absorption spectra of quinoline (B57606) and its derivatives are dictated by π-π* electronic transitions within the aromatic system. For the parent quinoline, absorption maxima (λmax) are typically observed around 272 nm. unesp.br The introduction of substituents significantly alters the electron charge distribution, causing shifts in these absorption bands. unesp.br For instance, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) and electron-donating groups like amino (-NH2) can cause substantial bathochromic (red) shifts. unesp.brnyu.edu
In the case of 4-Chloro-2-methylbenzo[h]quinoline, the extended conjugation from the additional benzene (B151609) ring is expected to shift the absorption to longer wavelengths compared to simple quinolines. While specific spectral data for this exact compound is not detailed in the provided results, studies on related compounds offer insight. For example, swapping a bromine for a chloro substituent (CHQ) on a quinoline chromophore is a known modification studied for its effect on photophysical properties. nyu.edu Similarly, the addition of further fused rings, a process known as annulation, generally results in a bathochromic shift of absorption maxima. researchgate.net The absorption spectra of various substituted quinolines demonstrate this trend, with λmax values extending well into the 300-400 nm range. nih.govnih.gov
Many benzo[h]quinoline derivatives are known for their strong fluorescence, a property that is highly sensitive to their molecular structure and environment. researchgate.net The emission stems from the radiative decay from the first excited singlet state (S1) to the ground state (S0). The difference in energy between the absorption and emission maxima is known as the Stokes shift. Large Stokes shifts are often observed in highly polarizable π-conjugated systems. researchgate.net
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is critically dependent on the nature of the substituents. While the parent quinoline does not exhibit significant fluorescence, the introduction of groups like an amino group can dramatically increase the quantum yield to over 65%. unesp.br Conversely, a nitro group tends to quench fluorescence, resulting in a very low quantum yield of 0.25%. unesp.br For this compound, the chloro and methyl groups will influence the balance between radiative (fluorescence) and non-radiative decay pathways, thereby determining its specific quantum yield and emission wavelength. For example, some quinoline derivatives designed for green-light emission have been found to possess high fluorescence quantum yields, reaching up to 0.78. nih.gov
Table 1: Photophysical Data for Selected Quinoline Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Stokes Shift (cm⁻¹) |
| Aminoquinoline (3) | Ethanol (B145695) | 375 | - | 0.6533 | - |
| Dimethylamino quinoline (4) | Ethanol | 388 | - | 0.5770 | - |
| Nitroquinoline (2) | Ethanol | 335 | - | 0.0025 | - |
| Compound 4c | Toluene | - | - | 0.7013 | 12,390 |
| Compound 4k | Toluene | - | - | 0.8019 | 10,212 |
Data sourced from multiple studies to illustrate substituent effects. unesp.brresearchgate.net
Influence of Substituents and Annulation on Photophysical Behavior
The electronic properties and, consequently, the photophysical behavior of the benzo[h]quinoline core are highly tunable through the strategic placement of substituents and the addition of fused aromatic rings (annulation).
Substituents alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (like methyl or amino) generally raise the HOMO energy level, while electron-withdrawing groups (like chloro or nitro) lower the LUMO energy level. rsc.org These changes directly impact the HOMO-LUMO energy gap, which corresponds to the energy of the lowest electronic transition. A smaller gap typically leads to a bathochromic shift in both absorption and emission spectra. rsc.org
In this compound, the methyl group (-CH3) is a weak electron-donating group, while the chloro group (-Cl) is an electron-withdrawing group due to its electronegativity, but it can also donate electron density through resonance. The combined effect of these substituents on the benzo[h]quinoline scaffold determines its specific spectral properties. Studies on other quinolines show that chloro-substitution can significantly alter photochemical sensitivity. nyu.edu
Annulation, the fusion of additional aromatic rings, extends the π-conjugation of the molecule. This extension consistently leads to a decrease in the HOMO-LUMO gap, causing bathochromic shifts in absorption and emission. researchgate.net This principle is used to design molecules that absorb and emit at desired longer wavelengths. researchgate.net
Excited State Dynamics and Lifetimes
Upon photoexcitation, a molecule is promoted to an excited electronic state. The subsequent relaxation processes, known as excited-state dynamics, can be complex and occur on timescales from femtoseconds to nanoseconds. These dynamics include radiative decay (fluorescence, phosphorescence) and non-radiative decay pathways like internal conversion and intersystem crossing.
Theoretical Approaches to Photophysical Phenomena
Computational chemistry provides powerful tools for understanding and predicting the photophysical properties of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the electronic structure and excited states of such compounds. bohrium.comrsc.org
These theoretical methods can be used to:
Optimize Molecular Geometries: Calculate the stable structures of the molecule in both its ground (S0) and excited (S1) states. bohrium.com
Predict Absorption and Emission Spectra: Simulate UV-Vis and fluorescence spectra by calculating the energies of vertical transitions. These calculations can predict λmax values that often show good agreement with experimental results. rsc.orgbohrium.com
Analyze Molecular Orbitals: Visualize the HOMO and LUMO to understand the nature of electronic transitions (e.g., π-π* or charge transfer). rsc.org This is crucial for explaining the effects of different substituents.
Model Excited State Processes: Investigate potential energy surfaces to understand reaction pathways like ESIPT or other relaxation mechanisms. doi.org For substituted HBQ derivatives, theoretical calculations have confirmed the existence of energy barriers in the ground and excited states resulting from substitution. rsc.orgruc.dk
Theoretical studies on various benzo[h]quinoline systems have been instrumental in explaining the influence of structural modifications on their optical properties, guiding the design of new molecules with tailored photophysical characteristics for applications in materials science. bohrium.comrsc.orgnih.gov
Advanced Research Applications of Benzo H Quinoline Derivatives
Medicinal Chemistry Research Scaffolds
The inherent bioactivity of the quinoline (B57606) core has positioned its derivatives, including 4-Chloro-2-methylbenzo[h]quinoline, as promising scaffolds in medicinal chemistry. ontosight.aichemrj.org Researchers are actively exploring the synthesis and pharmacological potential of these compounds.
Design and Synthesis of New Bioactive Agents
The synthesis of novel bioactive agents based on the benzo[h]quinoline (B1196314) framework is an area of intense research. The strategic introduction of various substituents onto the core structure allows for the fine-tuning of their biological properties.
One approach involves the synthesis of 4-aryl-6-chloro-quinoline derivatives, which have been evaluated for their anti-hepatitis B virus (HBV) activities. nih.gov These compounds were synthesized and tested for their ability to inhibit the secretion of HBV surface antigen (HBsAg), HBV e antigen (HBeAg), and the replication of HBV DNA. nih.gov Another synthetic strategy focuses on creating 2,3,4-trisubstituted benzo[h]quinolines from 2-nitro-1,3-butadiene derivatives, which have shown potential microbiological properties. mdpi.com The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue has also been reported, with subsequent nucleophilic substitution reactions at the 4-position leading to a variety of derivatives. mdpi.com
Furthermore, benzo[f]quinoline (B1222042) derivatives have been synthesized through a two-step process of quaternization and [3+2] dipolar cycloaddition, resulting in compounds with potential anticancer activity. nih.gov The synthesis of new benzo[h]quinolin-10-ol derivatives with cyanoacrylic acid units has also been achieved for applications in dye-sensitized solar cells. mdpi.comresearchgate.netresearchgate.net These synthetic efforts highlight the versatility of the benzo[h]quinoline scaffold in generating diverse molecular architectures for biological evaluation. nih.govmdpi.commdpi.comnih.gov
Exploration of Diverse Pharmacological Actions
Derivatives of benzo[h]quinoline have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of benzo[h]quinoline derivatives. For instance, new arylated benzo[h]quinolines have been shown to induce anticancer activity through oxidative stress-mediated DNA damage in various human cancer cell lines, including skin, lung, breast, and colon cancer. nih.gov Some sulfur-substituted benzo[h]quinoline analogs have displayed potent antiproliferative activities in the single-digit micromolar range. mdpi.com Additionally, certain benzo[f]quinoline quaternary salts have exhibited significant and selective activity against leukemia cells. nih.gov Fused quinoline derivatives have also been investigated for their cytotoxic effects on human glioblastoma cells. bioline.org.br
Antimicrobial Activity: The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. chemrj.orgnih.gov Benzo[h]quinoline derivatives have been reported to possess antibacterial and antifungal properties. researchgate.netekb.eg For example, certain benzo[f]quinolinium salts have shown excellent antifungal activity against Candida albicans and very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov The antibacterial activity of 4-chloro-2-phenyl quinoline derivatives has also been evaluated against various bacterial strains, with some compounds showing significant inhibitory activity. ajrconline.org
Antiviral Activity: As mentioned previously, 4-aryl-6-chloro-quinoline derivatives have been investigated for their anti-HBV activity. nih.gov Several of these compounds demonstrated significant inhibition of HBV DNA replication. nih.gov
Other Pharmacological Activities: The pharmacological profile of benzo[h]quinoline derivatives extends beyond anticancer and antimicrobial effects. They have also been associated with anti-inflammatory, antimalarial, and antioxidant activities. nih.govresearchgate.net
Materials Science Applications
The unique photophysical and electronic properties of benzo[h]quinoline derivatives have made them valuable components in the field of materials science, particularly in the development of organic electronic devices. rsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs) Research
Benzo[h]quinoline derivatives are promising materials for use in organic light-emitting diodes (OLEDs). rsc.org Their rigid, planar structure and extended π-conjugation system facilitate efficient charge transport and luminescence. Research has shown that some benzo[f]quinoline derivatives have fluorescent properties that make them suitable for OLED applications. nih.gov The ability to tune the electronic properties of these molecules through chemical modification is a key advantage in designing materials with specific emission colors and efficiencies. rsc.org
Transistor Device Development
The application of benzo[h]quinoline derivatives extends to organic thin-film transistors (TFTs). rsc.org π-extended benzo[a]benzo researchgate.netnih.govindolo[2,3-h]carbazoles (BBICZs), which are structurally related to benzoquinolines, have demonstrated hole transport mobilities suitable for use in TFTs. rsc.org The introduction of chlorine atoms into the benzoquinoline structure can further modulate the material's electronic properties for transistor applications. rsc.org
Photovoltaic Cell Applications (e.g., Dye-Sensitized Solar Cells)
Benzo[h]quinoline derivatives have shown significant promise in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com Researchers have synthesized new benzo[h]quinolin-10-ol derivatives containing one or two 2-cyanoacrylic acid units to act as co-sensitizers with commercial dyes like N719. mdpi.comresearchgate.netmdpi.com The use of these benzo[h]quinoline derivatives as co-sensitizers has led to improved photovoltaic performance in fabricated DSSC devices compared to cells using the standard dye alone. mdpi.comresearchgate.netmdpi.com These studies have involved detailed characterization of the thermal, electrochemical, and optical properties of the synthesized molecules. researchgate.netmdpi.comnih.gov
Chemical Sensing and Probe Development
The unique photophysical properties of the benzo[h]quinoline scaffold have positioned it as a valuable platform in the design of chemical sensors and biomolecular probes. The rigid, planar structure and the presence of a nitrogen heteroatom facilitate strong fluorescence and allow for fine-tuning of its spectral properties through chemical modification.
Fluorescent Sensor Design
The development of fluorescent sensors is crucial for detecting various analytes, with near-infrared (NIR) sensors being particularly valuable for in vivo applications due to deeper tissue penetration and reduced background fluorescence. nih.gov Theoretical studies have explored the potential of the 10-hydroxybenzo[h]quinoline (B48255) (HBQ) backbone for creating ratiometric and NIR fluorescent sensors. nih.govfigshare.com
Research has systematically investigated the effects of substituting electron-donating groups (like -CH₃) and electron-withdrawing groups (like -Cl) on the proton transfer process in HBQ, which is key to its fluorescent properties. nih.govacs.org These studies provide insight into how the specific substituents on this compound could influence its potential as a fluorescent sensor. For instance, a theoretical study successfully identified 7NH₂-HBQ as a promising fluorescent sensor for fluoride (B91410) anions, exhibiting NIR emission and a large Stokes shift. nih.govacs.org This sensitivity arises from the formation of a new complex through intermolecular hydrogen bonding. nih.gov The principles from these designs, which modulate the photophysical properties via substituent effects, are directly applicable to envisioning the sensor capabilities of this compound. nih.govacs.org
Table 1: Theoretical Data on Substituted 10-Hydroxybenzo[h]quinoline (HBQ) Derivatives for Sensor Design
| Derivative | Key Finding | Potential Application | Reference |
|---|---|---|---|
| 7NH₂-HBQ | Exhibits near-IR emission with a large Stokes shift. | Highly sensitive and selective fluorescent sensor for F⁻ detection. | nih.govacs.org |
| HBQ with various substituents (-NH₂, -CH₃, -Cl, -CN, etc.) | Substituent groups systematically alter the photophysical properties and proton transfer process. | Foundation for designing tailored fluorescent sensors for specific anions. | nih.govacs.org |
Biomolecular Probe Development
Derivatives of benzo[h]quinoline are recognized for their utility as fluorescent probes in biological imaging and for labeling biomolecules. smolecule.comresearchgate.net The ability of the benzo[h]quinoline structure to interact with biological molecules like DNA and proteins makes it a promising candidate for developing targeted probes. smolecule.com For example, 10-Hydroxy-benzo[H]quinoline has been identified as a fluorescent probe for detecting human serum. biosynth.com
The cytotoxic properties of some benzo[h]quinoline derivatives against various cancer cell lines are linked to their ability to induce oxidative stress-mediated DNA damage. nih.gov This interaction with biomolecules is fundamental to their application as probes. Studies have shown that arylated benzo[h]quinolines can be visualized within cancer cells using fluorescence microscopy, highlighting their potential for bioimaging. nih.gov The development of these compounds often involves assessing their ability to interfere with the viability of mammalian cell lines, which can be quantified using colorimetric assays. mdpi.com These research avenues suggest that this compound could serve as a structural basis for new probes designed for specific biological targets or imaging applications.
Agrochemical Research Applications
The benzo[h]quinoline core is also a subject of investigation in agrochemical research, particularly for the development of new pest control agents.
Insecticidal Agent Development
Recent research has highlighted the potential of benzo[h]quinoline derivatives as potent insecticides. Several studies have focused on synthesizing new derivatives and evaluating their larvicidal activity against mosquitoes, such as Culex pipiens, which is a significant vector for various diseases. nih.govnih.gov
In these studies, various heterocycles containing a benzo[h]quinoline moiety were synthesized and tested. The results showed that many of these compounds exhibited significant larvicidal activity, in some cases surpassing that of conventional insecticides like chlorpyrifos. nih.govnih.govresearchgate.net For instance, a pyrrolinone derivative of benzo[h]quinoline demonstrated an exceptionally high efficacy with a median lethal concentration (LC₅₀) of 0.4 µg/mL. nih.gov Another study identified a pyridazinone derivative as the most active compound, with an LC₅₀ value of 1.4 µg/mL. researchgate.net
Molecular docking and dynamics simulations suggest that these compounds may act as inhibitors of crucial mosquito neuroreceptors, such as acetylcholinesterase (AChE). nih.govnih.govresearchgate.net The strong and stable binding to these neuroreceptors is believed to be the primary mechanism for their insecticidal action. nih.govresearchgate.net Furthermore, structure-activity relationship (SAR) analyses have been conducted to understand how different functional groups on the benzo[h]quinoline core impact insecticidal potency, which could guide the future design of more effective insecticides. nih.govresearchgate.net
Table 2: Insecticidal Activity of Benzo[h]quinoline Derivatives against Culex pipiens Larvae
| Derivative Type | LC₅₀ Value (µg/mL) | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Pyrrolinone derivative | 0.4 | Inhibition of Acetylcholinesterase (AChE) | nih.gov |
| Pyridazinone derivative | 1.4 | Inhibition of Acetylcholinesterase (AChE) | researchgate.net |
| General Benzo[h]quinoline derivatives | Potent activity, surpassing chlorpyrifos | Inhibition of neuroreceptors (AChE, nAChR, VGSC) | nih.govresearchgate.net |
Antifeedant Compound Investigations
Based on the available research, there is no specific information regarding the investigation of this compound or other benzo[h]quinoline derivatives as antifeedant compounds. While research into the antifeedant properties of various chemical compounds is an active area in agrochemical development, specific studies focusing on this particular class of compounds were not identified in the search results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
